molecular formula C24H19ClFN3O B15009414 (3Z)-3-[(3-chloro-4-fluorophenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(3-chloro-4-fluorophenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15009414
M. Wt: 419.9 g/mol
InChI Key: ILIVBLWDFPJHIW-UHFFFAOYSA-N
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Description

The compound (3Z)-3-[(3-chloro-4-fluorophenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(3-chloro-4-fluorophenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-chloro-4-fluoroaniline, which is then reacted with an appropriate aldehyde to form the imine intermediate. This intermediate undergoes cyclization with a dihydroisoquinoline derivative under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(3-chloro-4-fluorophenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(3Z)-3-[(3-chloro-4-fluorophenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[(3-chloro-4-fluorophenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-[(3-chloro-4-fluorophenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one: can be compared with other indole derivatives and imine-containing compounds.

    Indole-2-one derivatives: These compounds share the indole core structure and may have similar biological activities.

    Imine derivatives: Compounds with imine groups can undergo similar chemical reactions and have comparable reactivity.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H19ClFN3O

Molecular Weight

419.9 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)imino-1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)indol-2-one

InChI

InChI=1S/C24H19ClFN3O/c25-20-13-18(9-10-21(20)26)27-23-19-7-3-4-8-22(19)29(24(23)30)15-28-12-11-16-5-1-2-6-17(16)14-28/h1-10,13H,11-12,14-15H2

InChI Key

ILIVBLWDFPJHIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CN3C4=CC=CC=C4C(=NC5=CC(=C(C=C5)F)Cl)C3=O

Origin of Product

United States

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